molecular formula C11H9N3O3 B2943948 (1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)Methanone CAS No. 30148-20-0

(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)Methanone

Cat. No.: B2943948
CAS No.: 30148-20-0
M. Wt: 231.211
InChI Key: JQVQTYAQIFLRCI-UHFFFAOYSA-N
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Description

(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)Methanone is a compound that features a unique combination of an imidazole ring and a nitrophenyl group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)Methanone typically involves the reaction of 1-methylimidazole with 4-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)Methanone has several applications in scientific research:

Comparison with Similar Compounds

  • (1-methyl-1H-imidazol-4-yl)methanol
  • (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
  • (Z)-(1-Methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone oxime

Comparison: While these compounds share the imidazole ring structure, the presence of different substituents (e.g., nitrophenyl, hydroxyl groups) imparts unique properties to each compound.

Properties

IUPAC Name

(1-methylimidazol-2-yl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c1-13-7-6-12-11(13)10(15)8-2-4-9(5-3-8)14(16)17/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVQTYAQIFLRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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